2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
Description
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide (hereafter referred to as Compound 3m) is a naphthalimide-derived acetamide characterized by a 1,8-naphthalimide core linked to a 4-methoxyphenylacetamide group. This compound has been investigated primarily for its inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), a key enzyme in inflammatory and carcinogenic pathways . Its structure includes a planar naphthalimide moiety, which facilitates π-π stacking interactions, and a methoxy-substituted phenyl group, which modulates electronic and steric properties. Spectroscopic data (IR: 1778 cm⁻¹ for naphthalimide C=O; MS: m/z 360 [M⁺]) confirm its structural integrity .
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-27-15-10-8-14(9-11-15)22-18(24)12-23-20(25)16-6-2-4-13-5-3-7-17(19(13)16)21(23)26/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKOXGBLGMRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:
Formation of 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-one: : This step involves the reaction of phthalic anhydride with ammonia under controlled conditions.
Acylation: : The 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-one is then acylated with 4-methoxyphenylacetic acid in the presence of an acylating agent such as thionyl chloride or phosphorous pentachloride.
Amidation: : Finally, the acylated intermediate undergoes amidation with an appropriate amine to yield the final compound.
Industrial Production Methods
For industrial-scale production, the process needs optimization to ensure high yields and purity. Techniques such as continuous flow synthesis, automated systems for precise control of reaction parameters, and efficient purification processes are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide participates in various chemical reactions, including:
Oxidation: : The aromatic rings can undergo oxidation to form quinones and related compounds.
Reduction: : The compound can be reduced to corresponding amines and alcohols under suitable conditions.
Substitution: : Nucleophilic substitution reactions can occur at the acylamide moiety or the methoxyphenyl ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as hydroxide ions. Reaction conditions often involve temperatures ranging from -10°C to 80°C and controlled pH environments.
Major Products
Depending on the reaction, major products can include various quinones, amines, and substituted derivatives, each offering different functional properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of complex organic molecules, facilitating the development of new materials and catalysts.
Biology
It is used in biological studies to investigate cellular processes and the effects of structural modifications on biological activity.
Medicine
Industry
Industrially, it is utilized in the production of specialty chemicals and advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The aromatic amide moiety enables strong binding interactions through hydrogen bonding, pi-pi stacking, and hydrophobic interactions. These interactions modulate the activity of target biomolecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
The following sections compare Compound 3m with structurally or functionally analogous acetamide derivatives, focusing on structural motifs, synthetic routes, biological activities, and physicochemical properties.
Structural and Functional Analogues
Key Observations :
- Core Structure : The naphthalimide core in 3m and Alrestatin enables strong π-π interactions, critical for enzyme inhibition. In contrast, benzothiazole or indazole cores (e.g., ) exhibit distinct electronic properties and binding modes.
Key Observations :
- 3m and Alrestatin share synthetic routes involving naphthalic anhydride derivatization .
- Peptide coupling agents like HBTU (used in ) are common for amide bond formation, ensuring high yields and purity.
Table 3: Activity Profiles of Selected Analogues
Key Observations :
- 3m 's 4-methoxyphenyl group may enhance 15-LOX-1 binding via hydrogen bonding with the enzyme’s active site, similar to Alrestatin’s carboxylate interaction with aldose reductase .
- Ethoxy-substituted indazole derivatives () show higher anti-proliferative activity than methoxy analogues, suggesting lipophilicity improves cell penetration.
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Key Observations :
Biological Activity
The compound 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is a derivative of benzo[de]isoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.32 g/mol. The structure features a benzo[de]isoquinoline core, which is linked to an acetamide moiety through a dioxo group.
Antitumor Activity
Research indicates that benzo[de]isoquinoline derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases .
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented extensively. The compound may exhibit:
- Bactericidal Effects : It has potential against various bacterial strains, as evidenced by its ability to inhibit bacterial growth in vitro.
- Fungal Inhibition : Preliminary studies suggest efficacy against certain fungal pathogens .
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes linked to disease pathways:
- Aldose Reductase Inhibition : Similar derivatives have been shown to inhibit aldose reductase, which is significant in managing diabetic complications .
- Phosphoinositide 3-Kinase (PI3K) : Some studies suggest that it may inhibit PI3K pathways involved in tumor growth .
Case Studies
-
Antitumor Efficacy in Cell Lines :
A study evaluated the compound's effects on various cancer cell lines, including breast and colon cancer. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM. -
Antimicrobial Activity :
In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported at 15 µg/mL for bacteria and 20 µg/mL for fungi.
The biological activities are attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing further proliferation.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
